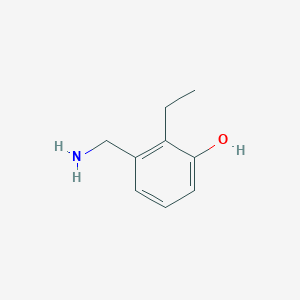

3-(Aminomethyl)-2-ethylphenol

Description

3-(Aminomethyl)-2-ethylphenol is a phenolic compound featuring an aminomethyl (-CH2NH2) group at the 3-position and an ethyl (-C2H5) substituent at the 2-position of the benzene ring. Phenolic derivatives with aminomethyl groups are often explored for their reactivity, bioavailability, and functional versatility in organic synthesis .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-(aminomethyl)-2-ethylphenol |

InChI |

InChI=1S/C9H13NO/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5,11H,2,6,10H2,1H3 |

InChI Key |

HAZAVUFSKYTDPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-ethylphenol can be achieved through several methods. One common approach involves the reaction of 2-ethylphenol with formaldehyde and ammonia under acidic conditions to form the desired product. The reaction typically proceeds as follows:

Starting Materials: 2-ethylphenol, formaldehyde, ammonia.

Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.

Procedure: The reaction mixture is heated to a temperature of around 60-80°C for several hours, allowing the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-ethylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the aminomethyl group to an amine or other reduced forms.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

3-(Aminomethyl)-2-ethylphenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand for studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-ethylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenolic hydroxyl group can participate in redox reactions, affecting cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Aminomethyl)-2-ethylphenol with four structurally related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents (Position) | Key Properties |

|---|---|---|---|---|---|

| This compound | Not Available | C9H13NO | 151.21 (calc.) | -CH2NH2 (3), -C2H5 (2) | Likely higher lipophilicity due to ethyl group |

| 2-(Aminomethyl)phenol | 932-30-9 | C7H9NO | 123.15 | -CH2NH2 (2) | Polar, water-soluble; used in lab synthesis |

| 3-(Aminomethyl)pyridine | 3731-53-1 | C6H8N2 | 108.14 | -CH2NH2 (3) (pyridine ring) | Basic, volatile; severe skin/eye irritant |

| 3-Amino-2-methylphenol | 53222-92-7 | C7H9NO | 123.15 | -NH2 (3), -CH3 (2) | Less lipophilic than ethyl analogs |

Notes:

- The ethyl group in this compound likely enhances its lipophilicity compared to methyl or unsubstituted analogs, influencing solubility and membrane permeability .

- 3-(Aminomethyl)pyridine differs in having a nitrogen-containing aromatic ring, increasing its basicity and volatility .

Key Research Findings

- Toxicity Trends: Pyridine-based aminomethyl compounds exhibit higher acute toxicity than phenol derivatives, likely due to their reactive nitrogen heterocycles .

- Functional Group Impact : Ethyl groups enhance lipophilicity, which may improve bioactivity in hydrophobic environments (e.g., cell membranes) but reduce water solubility .

- Synthetic Utility: Aminomethylphenols serve as versatile intermediates for coupling reactions, particularly in drug discovery .

Notes and Limitations

Data Gaps: Direct experimental data on this compound is scarce; comparisons rely on structural analogs.

Safety Inferences: Handling precautions for the target compound should align with those for similar phenols, prioritizing ventilation and protective equipment .

Application Potential: The ethyl substituent’s role in pesticidal activity warrants further investigation, as seen in related patents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.